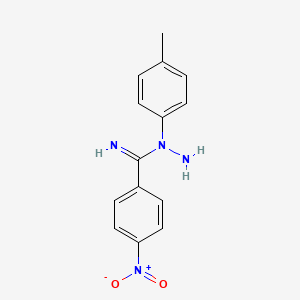
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.313 g/mol . It is characterized by a cyclohexane ring substituted with a 2-methyl-2,3-dihydro-1H-inden-5-yl group and two keto groups at positions 1 and 3.
准备方法
The synthesis of 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the Robinson annulation reaction, which uses a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone in a cyclohexane ring by a Michael addition followed by an aldol condensation . This method is widely used for the construction of six-membered ring compounds.
化学反应分析
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione has various applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:
1-Indan-1-ylethanone: Another compound with a similar indane structure but different functional groups.
2,3-Dihydro-1H-indol-5-ylmethylamine: A compound with a similar indane core but different substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88634-05-3 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
5-(2-methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O2/c1-10-4-11-2-3-12(6-13(11)5-10)14-7-15(17)9-16(18)8-14/h2-3,6,10,14H,4-5,7-9H2,1H3 |
InChI 键 |
BFPFVGQVJMRQLE-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C1)C=C(C=C2)C3CC(=O)CC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)

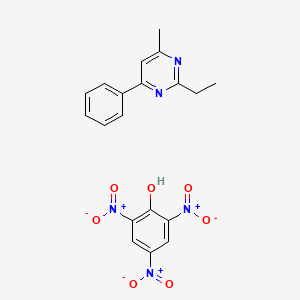

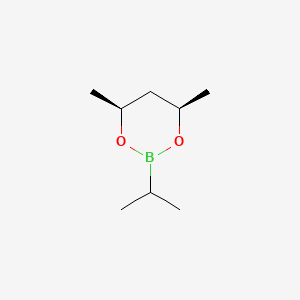
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
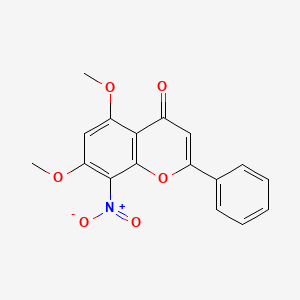
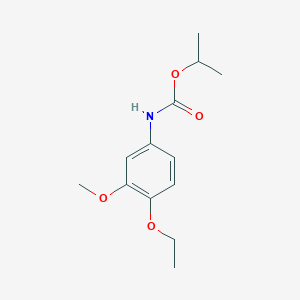
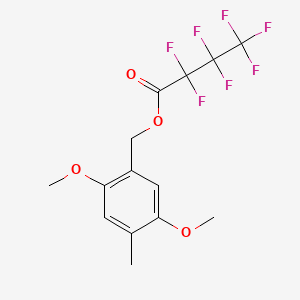
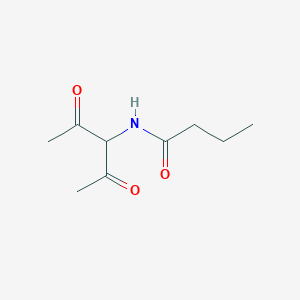
silane](/img/structure/B14396589.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
